molecular formula C21H22N2O4S B11460995 2-(4-ethoxyphenyl)-7,8-dimethoxy-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one

2-(4-ethoxyphenyl)-7,8-dimethoxy-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one

Cat. No.: B11460995
M. Wt: 398.5 g/mol
InChI Key: HSSJLKHXZRXASE-UHFFFAOYSA-N
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Description

2-(4-ethoxyphenyl)-7,8-dimethoxy-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one is a complex organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, dimethoxy groups, and a thioxo group, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 2-(4-ethoxyphenyl)-7,8-dimethoxy-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction, where an ethoxybenzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Addition of Dimethoxy Groups: The dimethoxy groups can be added through a methylation reaction using dimethyl sulfate or methyl iodide in the presence of a base.

    Incorporation of the Thioxo Group: The thioxo group can be introduced through a thiolation reaction, where a thiol reacts with a suitable electrophile.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

2-(4-ethoxyphenyl)-7,8-dimethoxy-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced isoquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

    Cyclization: Cyclization reactions can be performed to form additional ring structures, enhancing the compound’s complexity and potential biological activity.

Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes. Major products formed from these reactions include various isoquinoline derivatives with modified functional groups.

Scientific Research Applications

2-(4-ethoxyphenyl)-7,8-dimethoxy-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenyl)-7,8-dimethoxy-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Altering Gene Expression: Influencing the expression of genes involved in cell growth, differentiation, and apoptosis.

These interactions can lead to various biological effects, including inhibition of cell proliferation, induction of cell death, and modulation of immune responses.

Comparison with Similar Compounds

2-(4-ethoxyphenyl)-7,8-dimethoxy-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one can be compared with other similar compounds, such as:

    Isoquinoline Derivatives: Compounds like 3,4-dihydroisoquinolin-1(2H)-one and 3-methylisoquinolin-1(2H)-one share structural similarities but differ in their functional groups and biological activities.

    Thioxo Compounds: Compounds containing thioxo groups, such as thioxanthones, exhibit different chemical reactivity and biological properties.

    Dimethoxy Compounds: Compounds with dimethoxy groups, such as 2,5-dimethoxyphenethylamine, have distinct pharmacological effects compared to the target compound.

The uniqueness of this compound lies in its combination of functional groups and its potential for diverse applications in scientific research.

Properties

Molecular Formula

C21H22N2O4S

Molecular Weight

398.5 g/mol

IUPAC Name

2-(4-ethoxyphenyl)-7,8-dimethoxy-3-sulfanylidene-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-1-one

InChI

InChI=1S/C21H22N2O4S/c1-4-27-16-7-5-15(6-8-16)23-20(24)17-9-13-10-18(25-2)19(26-3)11-14(13)12-22(17)21(23)28/h5-8,10-11,17H,4,9,12H2,1-3H3

InChI Key

HSSJLKHXZRXASE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3CC4=CC(=C(C=C4CN3C2=S)OC)OC

Origin of Product

United States

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